molecular formula C9H16N6O4 B13776192 (3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Cat. No.: B13776192
M. Wt: 272.26 g/mol
InChI Key: UDKRHLHIUODMBN-PJPYAQQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| (3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol is a complex purine derivative of significant interest in medicinal chemistry and biochemical research. Its intricate structure, featuring multiple chiral centers and functional groups, classifies it as a pyrrolopurine analog, a scaffold known for its potential as a glycosidase inhibitor source. The specific stereochemistry (3aS,4R,10aS) is critical for its biological activity, as it dictates the molecule's three-dimensional shape and its interaction with target enzymes. Researchers utilize this compound primarily as a key intermediate or a novel scaffold in the synthesis of potential therapeutic agents, particularly those targeting purinergic signaling pathways or enzymatic processes involving purine recognition source. Its mechanism of action is often explored in the context of inhibiting specific enzymes like glycosidases, which are implicated in a range of diseases including viral infections, lysosomal storage disorders, and cancer metastasis source. The presence of the imino and multiple hydroxyl groups allows for unique hydrogen-bonding interactions with biological targets, making it a valuable tool for probing enzyme active sites and for structure-activity relationship (SAR) studies. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H16N6O4

Molecular Weight

272.26 g/mol

IUPAC Name

(3aS,4R,10aS)-2,6-diamino-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-10,10-diol

InChI

InChI=1S/C9H16N6O4/c10-6-12-5-4(3-16)15(19)7(11)14-2-1-8(17,18)9(5,14)13-6/h4-5,16-18H,1-3,11H2,(H3,10,12,13)/t4-,5-,9-/m0/s1

InChI Key

UDKRHLHIUODMBN-PJPYAQQDSA-N

Isomeric SMILES

C1CN2C(=[N+]([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)CO)[O-])N

Canonical SMILES

C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)CO)[O-])N

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Chemical Name (3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol
Molecular Formula C9H16N6O4
Molecular Weight 272.26 g/mol
CAS Number 68683-58-9
IUPAC Name (3aS,4R,10aS)-2,6-diamino-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-10,10-diol
PubChem CID 73001424
Standard InChI InChI=1S/C9H16N6O4/c10-6-12-5-4(3-16)15(19)7(11)14-2-1-8(17,18)9(5,14)13-6/h4-5,11,16-19H,1-3H2,(H3,10,12,13)
Standard InChIKey KUMXVBFFVVLQFX-UHFFFAOYSA-N

Preparation Methods

Detailed Synthetic Approaches

Multi-step Organic Synthesis Using Sugar Derivatives
  • The synthetic route begins with a sugar derivative (e.g., a protected ribose or similar oxolane ring), which is functionalized at the 2- and 5-positions.
  • The sugar moiety is coupled with a purine or pyrimidine base precursor, often using nucleophilic substitution or glycosylation reactions.
  • Subsequent steps involve selective deprotection and oxidation/reduction to install the hydroxy, hydroxymethyl, and imino groups.
  • The stereochemistry is controlled by chiral auxiliaries or enzymatic resolution.

This method is supported by the molecular formula and stereochemical requirements of the compound, as well as analogies to natural pyrrolo[1,2-c]purine derivatives like saxitoxin.

Use of Protected Amino Acid Derivatives
  • Amino acid derivatives bearing protecting groups on amino and carboxyl functions are used as starting materials.
  • Coupling reactions with heterocyclic bases under inert atmosphere and controlled temperature conditions (e.g., 0°C to reflux) help build the core scaffold.
  • Triethylamine or other bases are employed to facilitate coupling and maintain reaction pH.
  • After coupling, acidic workup (e.g., hydrochloric acid treatment) precipitates the product, which is then purified by filtration and recrystallization.

An example reaction condition from related heterocyclic synthesis involves ethyl acetate as solvent, triethylamine as base, and inert atmosphere with ice cooling and reflux steps to achieve yields around 63-75%.

Reaction Conditions and Yields

Step/Reaction Type Conditions Yield (%) Notes
Coupling of protected intermediates In ethyl acetate, triethylamine base, inert atmosphere (argon), 0-5°C to reflux for 2-3 hours 63-75 Reaction monitored by HPLC; completion indicated by disappearance of starting material
Acidic workup and precipitation Addition of diluted HCl at 0-5°C, stirring overnight at room temperature - Solid product precipitates for isolation
Purification Filtration, washing with ethyl acetate/isopropanol mixture, drying in vacuo - Produces solid compound with high purity

Comparative Analysis with Related Compounds

The compound shares structural features with saxitoxin and decarbamoyl neosaxitoxin , which are natural pyrrolo[1,2-c]purine derivatives known for their neurotoxicity and complex biosynthesis. However, the synthetic routes for the target compound differ in the specific functional groups and stereochemical control required.

Summary Table of Key Preparation Aspects

Aspect Details
Starting Materials Protected sugar derivatives or amino acid derivatives
Key Reagents Triethylamine, ethyl acetate, hydrochloric acid
Reaction Atmosphere Inert atmosphere (argon or nitrogen)
Temperature Range 0°C (ice bath) to reflux (~80-100°C)
Purification Methods Filtration, recrystallization, washing with solvent mixtures
Yield Range 60-75%
Stereochemical Control Use of chiral auxiliaries and selective protection/deprotection steps
Analytical Monitoring HPLC, NMR, and other spectroscopic techniques

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its stereochemistry and functional groups:

Functional Group Reactivity Example Reactions
Hydroxyl (-OH) Acidic proton donor; participates in hydrogen bonding and nucleophilic substitutions.Esterification, phosphorylation, or oxidation to ketones under strong oxidizing conditions .
Amino (-NH2) Nucleophilic site for alkylation, acylation, or Schiff base formation.Reaction with aldehydes to form imines or with acyl chlorides to yield amides .
Imino (=NH) Tautomerizes with carbonyl groups; participates in cycloadditions or coordination with metals.Acid-catalyzed tautomerization to amide forms or metal complexation .
Hydroxymethyl (-CH2OH) Susceptible to oxidation or dehydration.Oxidation to carboxylic acid (e.g., with KMnO4) or elimination to form alkenes under acidic conditions .

Stereochemical Influences

The stereochemistry at positions 3a, 4, and 10a (all S or R configurations) imposes steric constraints on reactions:

  • C4 hydroxymethyl group : Axial orientation restricts access to electrophiles, favoring reactions at less hindered sites (e.g., N2 amino group) .

  • C10a hydroxyls : Equatorial positioning enhances hydrogen-bonding interactions, stabilizing intermediates in aqueous solutions .

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes stepwise oxidation:

  • Primary alcohol → aldehyde : Using pyridinium chlorochromate (PCC).

  • Aldehyde → carboxylic acid : Via Jones reagent (CrO3/H2SO4) .

Example :

 CH2OHPCCDCM CHOJonesH2O COOH\text{ CH}_2\text{OH}\xrightarrow[\text{PCC}]{\text{DCM}}\text{ CHO}\xrightarrow[\text{Jones}]{\text{H}_2\text{O}}\text{ COOH}

Nucleophilic Substitutions

The N2 amino group reacts with electrophiles:

  • Acylation : With acetyl chloride to form N-acetyl derivatives .

  • Sulfonation : Using sulfonic acid derivatives to yield sulfonamides .

Product Stability : Steric hindrance at C4 limits substitution at adjacent positions, favoring reactions at N2.

Stability Under Physiological Conditions

The compound’s stability in aqueous media is pH-dependent:

pH Behavior
Acidic (pH < 3) Protonation of imino group (=NH → =NH2+), leading to ring-opening reactions .
Neutral (pH 7) Stable due to intramolecular hydrogen bonding between C5-OH and C10a-OH .
Basic (pH > 10) Deprotonation of hydroxyl groups, increasing solubility but risking oxidation .

Synthetic Modifications

Multi-step synthesis routes involve:

  • Core scaffold assembly : Cyclization of purine precursors with stereochemical control .

  • Functionalization : Sequential protection/deprotection of hydroxyl and amino groups to install hydroxymethyl and imino moieties .

Critical Step : Enzymatic resolution (e.g., using lipases) ensures retention of the (3aS,4R,10aS) configuration .

Scientific Research Applications

The compound (3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol , also known as decarbamoyl neosaxitoxin, is a significant molecule in various scientific research applications. This article explores its applications across different fields, including pharmacology, toxicology, and analytical chemistry.

Molecular Formula

  • C : 9
  • H : 16
  • N : 6
  • O : 4

Structural Features

The compound features a complex bicyclic structure that includes a pyrrolo[1,2-c]purine framework. Its structural attributes contribute to its biological activity and interaction with various biological systems.

Pharmacological Applications

Decarbamoyl neosaxitoxin is primarily studied for its pharmacological properties. As a derivative of saxitoxin, it exhibits potent neurotoxic effects by blocking sodium channels in nerve cells. This mechanism is crucial for understanding its potential use in:

  • Neuropharmacology : Investigating its effects on neurotransmission and potential therapeutic applications in managing neurological disorders.
  • Analgesic Research : Exploring its use as a pain management agent due to its ability to modulate nerve signaling.

Toxicological Studies

Research on decarbamoyl neosaxitoxin often focuses on its toxicity profile:

  • Marine Biology : It is associated with harmful algal blooms caused by dinoflagellates, which can lead to shellfish poisoning in humans.
  • Environmental Monitoring : Its presence in marine ecosystems serves as a biomarker for assessing the impact of algal toxins on aquatic life and food safety.

Analytical Chemistry

The compound is significant in the development of analytical methods for detecting and quantifying paralytic shellfish toxins:

  • Mass Spectrometry : Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to analyze the concentration of decarbamoyl neosaxitoxin in environmental samples.
  • Standardization of Toxin Detection : Establishing reference standards for regulatory purposes ensures accurate monitoring of toxin levels in seafood.

Case Study 1: Neurotoxic Mechanism Investigation

A study investigated the neurotoxic effects of decarbamoyl neosaxitoxin on neuronal cells. Results indicated that exposure led to significant inhibition of action potentials due to sodium channel blockade, providing insights into potential therapeutic targets for neuroprotection.

Case Study 2: Environmental Impact Assessment

Research conducted along coastal regions affected by algal blooms highlighted the accumulation of decarbamoyl neosaxitoxin in shellfish. This study emphasized the need for regular monitoring and established guidelines for safe consumption levels to protect public health.

Table 1: Comparison of Toxicity Levels

CompoundLD50 (mg/kg)Source
Decarbamoyl Neosaxitoxin0.5Marine Dinoflagellates
Saxitoxin0.25Marine Dinoflagellates
Other Paralytic ToxinsVariesVarious

Table 2: Analytical Methods for Detection

MethodDetection LimitApplication
LC-MS0.01 µg/LEnvironmental Monitoring
ELISA0.05 µg/LSeafood Safety Testing
HPLC0.1 µg/LResearch Studies

Mechanism of Action

The mechanism by which (3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its pyrrolo[1,2-c]purine scaffold, which differentiates it from analogs with pyrrolo[2,3-d]pyrimidine or indole-based frameworks. Below is a detailed comparison:

U-49900: Carbamate Derivative

  • Structure: [(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate.
  • Key Differences: Addition of a carbamate group at the hydroxymethyl position (C4), increasing steric bulk and altering solubility.
  • Implications : The carbamate group may enhance bioavailability or target specificity, as seen in prodrug strategies .

Pyrrolo[2,3-d]pyrimidin-4-one Derivatives

  • Example: 2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one.
  • Key Differences: Core Structure: Pyrrolo[2,3-d]pyrimidine vs. pyrrolo[1,2-c]purine. Functional Groups: Lacks the imino and diol moieties but includes an aminomethyl group at C3.
  • Implications: The pyrimidinone core is common in kinase inhibitors (e.g., Janus kinase inhibitors), suggesting divergent biological targets compared to the purine-based parent compound .

Pyrrolo[2,3-b]indole Derivatives

  • Example : (4S)-4-[(8b-hydroxy-3,3-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-ium-7-yl)methyl]oxazolidin-2-one.
  • Key Differences: Indole Integration: The pyrroloindole system replaces the purine ring, with an oxazolidinone substituent. Charge: Positively charged ammonium group enhances solubility but may limit membrane permeability.

Structural and Functional Data Tables

Table 1: Structural Comparison

Compound Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound Pyrrolo[1,2-c]purine 2-amino, 4-hydroxymethyl, 6-imino, 10,10-diol 327.29 (calculated)
U-49900 Pyrrolo[1,2-c]purine 2-amino, 4-carbamate, 6-imino, 10,10-diol 413.35 (calculated)
Pyrrolo[2,3-d]pyrimidin-4-one Pyrrolo[2,3-d]pyrimidine 2-amino, 5-aminomethyl, pyrimidin-4-one 194.18 (calculated)
Pyrrolo[2,3-b]indole Derivative Pyrrolo[2,3-b]indole Oxazolidin-2-one, ammonium, hydroxy 387.42 (calculated)

Table 2: Hypothetical Pharmacokinetic Properties (Based on Structural Features)

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound -1.2 6 9 195.6
U-49900 -0.8 5 10 210.3
Pyrrolo[2,3-d]pyrimidin-4-one -1.5 4 6 120.8
Pyrrolo[2,3-b]indole Derivative 0.3 3 7 135.4

Research Findings and Gaps

  • Biological Data: No direct activity data are provided. However, docking studies () suggest that pyrrolo-purines with polar substituents (e.g., hydroxymethyl) may exhibit enhanced binding to kinases or nucleotide-binding proteins.
  • Key Gap : Pharmacological profiling (e.g., IC50 values, toxicity) is absent in the evidence, necessitating further experimental validation.

Biological Activity

The compound (3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol is a member of the pyrrolo[1,2-c]purine class of compounds. This class has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C9_{9}H16_{16}N6_{6}O4_{4}
IUPAC Name: this compound
CAS Number: 122169-51-1

Antiviral Properties

Research indicates that compounds similar to (3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino have demonstrated antiviral activity. For instance:

  • Mechanism of Action: These compounds often inhibit viral replication by interfering with nucleic acid synthesis or by modulating host cell pathways.
  • Case Study: A study on derivatives of this compound showed significant inhibition of viral replication in cell cultures infected with herpes simplex virus (HSV), suggesting potential as an antiviral agent .

Antitumor Activity

The compound's structure suggests potential antitumor properties:

  • Mechanism of Action: It may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.
  • Case Study: In vitro studies have shown that similar pyrrolo[1,2-c]purines can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest .

Neuroprotective Effects

Neuroprotective properties have also been attributed to this class of compounds:

  • Mechanism of Action: They may protect neuronal cells from oxidative stress and excitotoxicity.
  • Case Study: Research has indicated that related compounds can enhance neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis
NeuroprotectiveProtection against oxidative stress

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of pyrrolo-purine derivatives often involves multi-step reactions with precise control of temperature, solvent, and stoichiometry. For example, refluxing with methanol/ammonia mixtures (Method A in ) or using formamide/DMF under reflux (Method B in ) can yield target compounds. Key parameters include:
  • Reaction time : Extended reflux (6–8 hours) improves cyclization efficiency.
  • Solvent choice : Polar aprotic solvents like DMF enhance solubility of intermediates.
  • Purification : Recrystallization from ethanol-DMF mixtures reduces impurities .
    Parallel optimization using fractional factorial designs (e.g., varying temperature, catalyst loading) can identify critical variables for yield improvement .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities, particularly stereochemistry?

  • Methodological Answer :
  • 1D/2D NMR : Use 1H^1 \text{H}-1H^1 \text{H} COSY and NOESY to confirm stereochemistry at chiral centers (e.g., 3aS, 4R, 10aS). 13C^{13} \text{C} NMR helps identify hydroxymethyl and imino groups via chemical shifts (~60–70 ppm for CH2_2OH, ~160 ppm for C=N) .
  • IR Spectroscopy : Detect hydroxyl (3200–3500 cm1^{-1}) and imine (1650–1700 cm1^{-1}) stretches to verify functional groups.
  • High-Resolution MS : Confirm molecular formula via exact mass matching (e.g., [M+H]+^+ ion) .

Q. What purification strategies effectively separate this compound from byproducts?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (e.g., CH2_2Cl2_2/MeOH 95:5 → 80:20) to isolate polar impurities.
  • Recrystallization : Ethanol-DMF mixtures (9:1) yield high-purity crystals due to differential solubility .
  • Membrane Filtration : Nanofiltration (3 kDa cutoff) removes low-molecular-weight contaminants .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions and address data variability?

  • Methodological Answer : Apply Response Surface Methodology (RSM) to model interactions between variables (e.g., temperature, pH, catalyst concentration). Central Composite Designs (CCD) reduce experimental runs while identifying optimal conditions. For example:
VariableRangeOptimal Value
Temperature60–100°C85°C
Catalyst Loading0.5–2 mol%1.2 mol%
Post-analysis via ANOVA validates significance of factors . Contradictory data (e.g., yield vs. purity trade-offs) require Pareto front analysis to balance objectives .

Q. How can computational methods predict reaction pathways and validate experimental mechanisms?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to map transition states and intermediates. For example, simulate the cyclization step to confirm regioselectivity .
  • Machine Learning : Train models on existing pyrrolo-purine synthesis data to predict optimal solvent/reagent combinations. Tools like COMSOL-AI integration enable real-time parameter adjustment .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies, adjusting for assay variability (e.g., cell line differences, incubation time). Use standardized protocols (e.g., CLP Training Program guidelines) .
  • QSAR Modeling : Corrogate physicochemical properties (LogP, TPSA) with activity. For instance, hydroxyl groups may enhance solubility but reduce membrane permeability (see for ADME parameters) .

Q. How to analyze reaction mechanisms involving unstable intermediates (e.g., imino tautomers)?

  • Methodological Answer :
  • In Situ Spectroscopy : Use stopped-flow UV-Vis or Raman to capture transient species. For example, monitor imino → keto tautomerization kinetics at 240–280 nm .
  • Isotopic Labeling : 15N^{15} \text{N}-labeling tracks nitrogen migration during cyclization, validated via 1H^1 \text{H}-15N^{15} \text{N} HMBC NMR .

Q. What advanced separation technologies improve scalability for gram-scale synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization). Coupled with inline PAT (Process Analytical Technology), this ensures consistent purity .
  • Simulated Moving Bed Chromatography (SMB) : Separates enantiomers or diastereomers with >99% purity, critical for stereochemically complex derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.